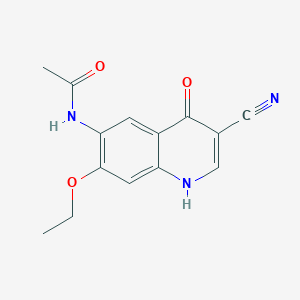

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Overview

Description

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: is an organic compound with the molecular formula C14H13N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to pale yellow solid appearance and its solubility in ethanol, dimethyl sulfoxide, and dichloromethane, while it has low solubility in water .

Preparation Methods

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves multiple steps. A common synthetic route starts with quinoline as the starting material. . The industrial production methods are complex and involve precise reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a chemical reagent in organic synthesis reactions.

Biology: It is used in the study of biological processes and pathways.

Industry: It is used in the production of various chemical intermediates and products.

Mechanism of Action

The mechanism of action of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be compared with other similar compounds, such as:

- N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

- 3-Cyano-7-ethoxy-4-hydroxy-6-(acetylaMino)quinoline

- Neratinib Impurity 18

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is an organic compound characterized by its complex structure, which includes a quinoline backbone with multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3, with a molecular weight of approximately 271.27 g/mol. The compound features a cyano group, an ethoxy substituent, and a hydroxy group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H13N3O3 |

| Molecular Weight | 271.27 g/mol |

| Solubility | Soluble in ethanol, DMSO; low in water |

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Preliminary studies suggest that it interacts with specific enzymes or receptors involved in cancer pathways, potentially inhibiting tumor growth through various mechanisms. For instance, it has been shown to affect the cell cycle and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound reduced the viability of HeLa cells (cervical cancer cell line) with an IC50 value indicating effective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 ± 1.2 |

This suggests that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit biofilm formation, which is crucial in preventing chronic infections.

Antimicrobial Efficacy Table:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that the compound may have potential as an antimicrobial agent in clinical settings.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in critical signaling pathways associated with cancer progression and microbial resistance.

Comparative Analysis with Similar Compounds

When compared to related compounds such as N-(4-Chloro-3-cyano-7-ethoxyquinolinyl)acetamide, this compound shows enhanced biological activity due to the presence of the hydroxy and ethoxy groups which may improve solubility and bioavailability.

| Compound Name | Key Characteristics |

|---|---|

| N-(4-Chloro-3-cyano-7-ethoxyquinolinyl)acetamide | Contains chlorine; used in antitumor applications |

| N-(3-Cyanoquinolinyl)acetamide | Simpler structure; lacks hydroxy and ethoxy groups |

Properties

IUPAC Name |

N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVURAHRGGCJNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466621 | |

| Record name | N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201080-09-2, 848133-75-5 | |

| Record name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201080092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-IL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9QP8N7N8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.